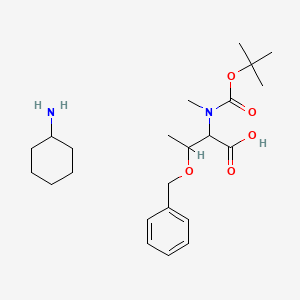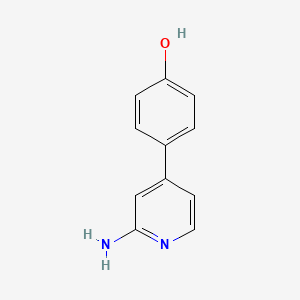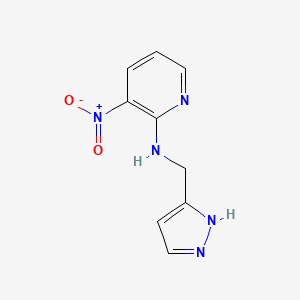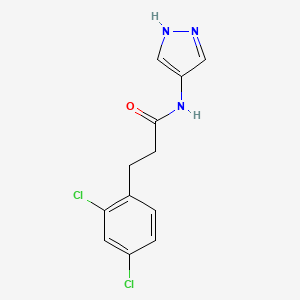
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide is an organic compound that features a dichlorophenyl group and a pyrazolyl group attached to a propanamide backbone
Preparation Methods
The synthesis of 3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide typically involves the reaction of 2,4-dichlorophenylacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide can be compared with similar compounds such as:
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-3-yl)propanamide: Differing in the position of the pyrazolyl group, this compound may exhibit different chemical and biological properties.
3-(2,4-dichlorophenyl)-N-(1H-imidazol-4-yl)propanamide: Featuring an imidazole ring instead of a pyrazole ring, this compound may have distinct reactivity and applications.
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)butanamide: With an extended carbon chain, this compound may show variations in its physical and chemical properties.
Properties
Molecular Formula |
C12H11Cl2N3O |
|---|---|
Molecular Weight |
284.14 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C12H11Cl2N3O/c13-9-3-1-8(11(14)5-9)2-4-12(18)17-10-6-15-16-7-10/h1,3,5-7H,2,4H2,(H,15,16)(H,17,18) |
InChI Key |
BNMAHAFVDJEKDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)NC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


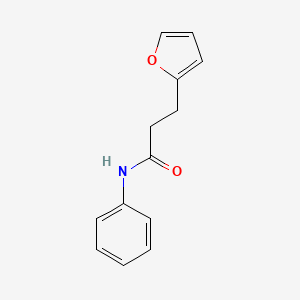


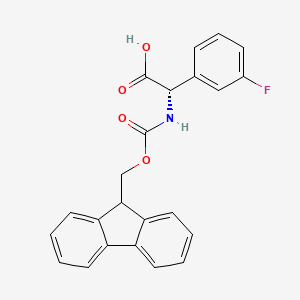
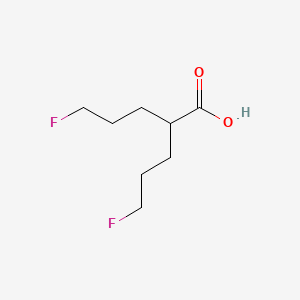
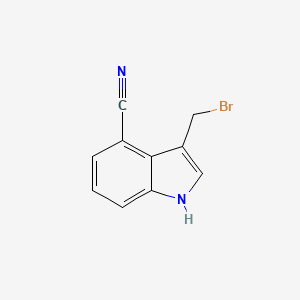
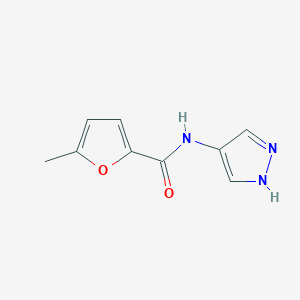

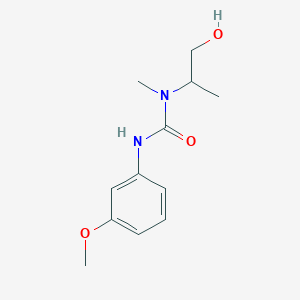
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
